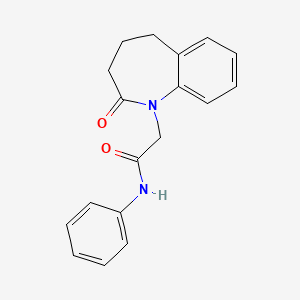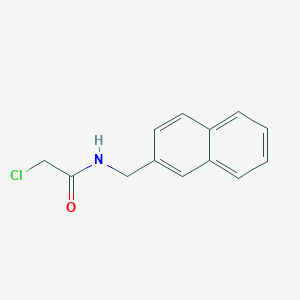![molecular formula C17H20N4O2 B6627300 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6627300.png)
1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide, also known as PAPC, is a synthetic compound with potential therapeutic applications. It belongs to the class of piperidine derivatives and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide involves the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also acts as an anti-oxidant by reducing oxidative stress and increasing the activity of antioxidant enzymes. 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has been found to modulate the expression of genes involved in neurodegeneration and synaptic plasticity.
Biochemical and Physiological Effects
1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide also reduces oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. It has been found to have neuroprotective effects by modulating the expression of genes involved in neurodegeneration and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its biochemical and physiological effects, making it a well-characterized compound. However, there are also limitations to using 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide in lab experiments. It has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well-established.
Direcciones Futuras
There are several future directions for research on 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide. One area of research is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the study of its mechanism of action and the identification of its molecular targets. Additionally, the pharmacokinetics and toxicity profile of 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide need to be established to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide involves a multi-step process that includes the reaction of 4-phenylpyrazole with acetyl chloride to form 2-acetyl-4-phenylpyrazole. The resulting compound is then reacted with piperidine and 4-nitrobenzoyl chloride to form 1-[2-(4-phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide. The final product is obtained after purification and isolation procedures.
Aplicaciones Científicas De Investigación
1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has been studied for its potential therapeutic applications in various scientific research areas. It has been found to exhibit anti-inflammatory, anti-oxidant, and neuroprotective properties. 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-[2-(4-phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c18-17(23)14-6-8-20(9-7-14)16(22)12-21-11-15(10-19-21)13-4-2-1-3-5-13/h1-5,10-11,14H,6-9,12H2,(H2,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSLAUCUPNVEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-3-[4-methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B6627224.png)
![[4-[[4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]phenyl] acetate](/img/structure/B6627229.png)
![5-[1-[[3-(Difluoromethoxy)phenyl]methyl]-4-methoxypiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B6627237.png)
![5-[4-ethoxy-1-[(3-ethoxyphenyl)methyl]piperidin-4-yl]-3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole](/img/structure/B6627239.png)
![5-[4-ethoxy-1-(1H-indazol-7-ylmethyl)piperidin-4-yl]-3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole](/img/structure/B6627240.png)
![2-[benzyl-(2,5-dimethylphenyl)sulfonylamino]-N-(4-iodophenyl)acetamide](/img/structure/B6627254.png)
![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6627263.png)


![N-[[(2R)-oxolan-2-yl]methyl]-1-phenylimidazole-4-carboxamide](/img/structure/B6627281.png)
![2-[(1,3-Dioxoisoindol-5-yl)sulfonylamino]benzoic acid](/img/structure/B6627286.png)

![3,5-bis[(3R)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile](/img/structure/B6627305.png)
